3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

CNS drug discovery lead optimization lipophilicity

This compound features a distinct 3-methoxybenzamide and N-propanoyl-THIQ pharmacophore. Unlike other methoxy isomers or N-acyl analogs, it provides critical SAR selectivity in CNS target panels (e.g., SB-204269 site). Use as a high-specificity probe to rule out non-specific THIQ effects. Ideal for focused screening, hit expansion, and as a scaffold for N-acyl diversification. Procure to avoid experimental confounds from unvalidated generics.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 955662-35-8
Cat. No. B2588512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
CAS955662-35-8
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C20H22N2O3/c1-3-19(23)22-10-9-14-7-8-17(11-16(14)13-22)21-20(24)15-5-4-6-18(12-15)25-2/h4-8,11-12H,3,9-10,13H2,1-2H3,(H,21,24)
InChIKeyCULBLGRZIOBTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 955662-35-8): A Specialized Tetrahydroisoquinoline-Benzamide Hybrid for Focused CNS Research Libraries


3-Methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 955662-35-8) is a synthetic small molecule with the molecular formula C20H22N2O3 and a molecular weight of 338.4 g/mol [1]. It is classified as a benzamide, featuring a 3-methoxybenzamide moiety linked via an amide bond to the 7-position of a 2-propanoyl-1,2,3,4-tetrahydroisoquinoline core [2]. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, frequently explored for developing central nervous system (CNS) agents and ion channel modulators due to its resemblance to endogenous neurotransmitters [3]. This compound is of interest as a research tool and a key intermediate in probing structure-activity relationships within this pharmacologically relevant chemical space.

Procurement Risk: Why 3-Methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide Cannot Be Replaced by a Generic In-Class Analog


In the context of focused screening libraries and SAR investigation, ostensibly minor structural modifications on the tetrahydroisoquinoline (THIQ) core can lead to profound shifts in biological activity, target selectivity, and pharmacokinetic profile [1]. The specific combination of an N-propanoyl group on the saturated nitrogen of the THIQ ring and a single meta-methoxy substituent on the benzamide ring of compound 955662-35-8 creates a unique pharmacophore that cannot be assumed to be equivalent to analogs with alternative acylation (e.g., acetyl or isobutyryl) or different methoxy substitution patterns (e.g., 2,3-dimethoxy or 3,4-dimethoxy). Published SAR studies on closely related N-(tetrahydroisoquinolinyl)-methoxybenzamides have demonstrated that high affinity for specific CNS targets, such as the SB-204269 binding site, is critically dependent on the precise nature and position of the substituents, meaning that even a positional isomer can exhibit a complete loss of desired activity [2]. Substituting this compound with an unpurified or unvalidated generic analog risks introducing experimental confounds that can derail lead optimization programs.

3-Methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (955662-35-8): Head-to-Head Differentiation Evidence Against Closest Analogs


Differentiation from the Unsubstituted Parent: A LogP-Driven Rationale for CNS Multiparameter Optimization

When compared to the archetypal unsubstituted benzamide scaffold, compound 955662-35-8 introduces a specific meta-methoxy group that dramatically alters its physicochemical profile while retaining hydrogen-bonding capacity [1]. The introduction of a single methoxy group lowers the computed partition coefficient (XLogP3) to a value of 2.5, compared to an estimated XLogP3 of 2.8 for the unsubstituted parent N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide [1]. This shift is critical for CNS drug discovery, where optimal brain penetration is typically achieved within a narrow lipophilicity range (XLogP 2-4), and exceeding this range is associated with higher metabolic clearance and off-target toxicity. The meta-methoxy group, therefore, serves as a strategic tool in multiparameter optimization, allowing researchers to modulate lipophilicity without significantly increasing molecular weight, offering a distinct advantage over the parent or more lipophilic analogs in the design of brain-penetrant candidates [2].

CNS drug discovery lead optimization lipophilicity blood-brain barrier

Substituent Topology: Meta-Methoxy Versus Dimethoxy Analogs in CNS Target Engagement

A comparative analysis of the regioisomeric and steric properties of compound 955662-35-8 against its closest dimethoxy-substituted commercial analogs (e.g., 2,3-dimethoxy, CAS 955705-85-8; 3,4-dimethoxy) reveals a critical differentiator for target engagement . SAR studies on N-(tetrahydroisoquinolinyl)-methoxybenzamides have shown that high affinity for the SB-204269 anticonvulsant binding site is exquisitely sensitive to the methoxy substitution pattern, with a single 2-methoxy group being key for initial hit activity [1]. While the 3-methoxy compound's conformational profile differs, introducing multiple methoxy groups, as in the dimethoxy analogs, introduces greater conformational flexibility and steric bulk, which can lead to decreased selectivity and promiscuous binding across off-target CNS receptors [2]. The single, meta-substituted methoxy group in 955662-35-8 offers a more restrained pharmacophore, potentially conferring higher target selectivity compared to more electron-rich, larger dimethoxy-substituted analogs. This distinction is vital for deconvoluting complex polypharmacology in CNS research.

anticonvulsant CNS selectivity structure-activity relationship

N-Acyl Group Variation: Propanoyl vs. Isobutyryl in Modulating Conformational Restriction

A direct structural comparison between compound 955662-35-8 and its N-isobutyryl analog, N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide, highlights the significance of the N-acyl group in defining the three-dimensional pharmacophore . The propanoyl group in 955662-35-8 is an unbranched acyl chain, whereas the isobutyryl group introduces an alpha-methyl branch, creating a significantly different steric and conformational environment around the basic nitrogen of the THIQ ring. This can critically impact the molecule's lowest-energy conformation and its ability to fit into a specific protein binding pocket. This type of subtle acylation change is a cornerstone of medicinal chemistry optimization, used to improve target selectivity and block metabolic hotspots, suggesting that 955662-35-8 may possess a distinct selectivity or stability profile compared to its bulkier, more sterically demanding isobutyryl cousin [1].

lead optimization molecular recognition conformational analysis

Validated Application Scenarios for Procuring 3-Methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (955662-35-8)


Focused Screening Library for Novel Anticonvulsant Mechanisms

This compound is ideally suited for inclusion in a focused screening library targeting novel anticonvulsant mechanisms. Its structural homology to the N-(tetrahydroisoquinolinyl)-methoxybenzamide series, known for high-affinity binding to the SB-204269 site [1], makes it a prime candidate for hit expansion. Its balanced XLogP3 of 2.5, which aligns with ideal CNS drug properties [2], indicates a favorable brain penetration potential that warrants experimental validation in seizure models compared to more polar or lipophilic analogs.

Negative Control or Selectivity Probe in Polypharmacology Studies

Given the established SAR that activity in this class is highly dependent on the methoxy substitution pattern [1], the 3-methoxy isomer (955662-35-8) can serve as a critical negative control. In assays where ortho- or dimethoxy-substituted analogs show potent activity against a CNS panel, 955662-35-8 can be used to demonstrate the specificity of the substitution effect, helping to rule out non-specific effects of the THIQ core scaffold.

Intermediate for Generating Diverse Acyl Derivatives

The compound can be procured as a key advanced intermediate for a medicinal chemistry program focused on N-acyl modifications. Its stable amide bond at the 7-position provides a robust scaffold. Chemists can selectively deprotect or modify the N-propanoyl group to explore a diverse array of N-acyl substitutions, a common strategy for addressing metabolic liabilities or improving potency, as highlighted by the differential SAR expected with isobutyryl or other branched analogs [3].

Quote Request

Request a Quote for 3-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.